

## **D-Threoninol: A Comprehensive Technical Guide**

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**D-Threoninol**, a chiral amino alcohol derived from the non-essential amino acid D-threonine, has emerged as a critical building block in modern organic synthesis. Its unique stereochemical configuration and bifunctional nature make it an invaluable chiral auxiliary and a precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. This guide provides an in-depth overview of the discovery, history, physicochemical properties, synthesis, and applications of **D-Threoninol**, with a focus on its role in drug development. Detailed experimental protocols and visual representations of key synthetic pathways are included to facilitate its practical application in a research setting.

## Introduction

**D-Threoninol**, chemically known as (2S,3S)-2-amino-1,3-butanediol, is a chiral molecule that has garnered significant attention for its utility in asymmetric synthesis. Its two stereocenters and the presence of both an amino and two hydroxyl groups provide a versatile scaffold for the construction of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug is often intrinsically linked to its stereochemistry. The chiral nature of **D-Threoninol** allows it to serve as a key intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1]

## **Discovery and History**



The history of **D-Threoninol** is intrinsically linked to its parent amino acid, D-threonine. Threonine, the last of the 20 common proteinogenic amino acids to be discovered, was first identified in 1935 by William Cumming Rose. While the synthesis of the racemic mixture, DL-Threoninol, was reported in the mid-20th century, the development of methods for the enantioselective synthesis of **D-Threoninol** has been a more recent advancement, driven by the increasing demand for enantiopure chiral building blocks in drug discovery and development. A notable early publication in The Journal of Organic Chemistry in 1957 detailed the synthesis of DL-Threoninol, laying the groundwork for future stereoselective methodologies.[2]

## **Physicochemical Properties**

A thorough understanding of the physicochemical properties of **D-Threoninol** is essential for its effective use in synthesis and formulation. The following table summarizes key quantitative data for **D-Threoninol**.

Property	Value	Reference
Molecular Formula	C4H11NO2	[1]
Molecular Weight	105.14 g/mol	[1]
CAS Number	44520-55-0	[1]
Appearance	White to off-white crystalline powder or solid	[3]
Melting Point	57.5-61.5 °C	[3]
Boiling Point	120-122 °C at 1 mmHg	[3]
Optical Rotation	$[\alpha]^{20}/D$ +4.5 ± 0.5° (c=1 in H <sub>2</sub> O)	
Solubility	Soluble in water and methanol.	[4]
рКа	Not readily available	_
Density	Not readily available	

## **Synthesis of D-Threoninol**



**D-Threoninol** is most commonly synthesized via the reduction of the corresponding amino acid, D-threonine, or its ester derivatives. Strong reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>) or sodium borohydride (NaBH<sub>4</sub>) are typically employed for this transformation.

## **General Synthesis Workflow**

The overall workflow for the synthesis of **D-Threoninol** from D-threonine involves two main steps: esterification of the carboxylic acid and subsequent reduction of the ester.



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General synthesis workflow for **D-Threoninol**.

# Experimental Protocol: Reduction of D-Threonine Methyl Ester with LiAlH<sub>4</sub>

This protocol provides a representative method for the synthesis of **D-Threoninol**.

#### Materials:

- D-Threonine methyl ester hydrochloride
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Sodium sulfate (anhydrous)



- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

#### Procedure:

- Preparation of D-Threonine Methyl Ester (Free Base):
  - Dissolve D-Threonine methyl ester hydrochloride in a minimal amount of water.
  - Cool the solution in an ice bath and slowly add a stoichiometric amount of a base (e.g., NaOH) to neutralize the hydrochloride and generate the free ester.
  - Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
  - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the D-Threonine methyl ester.
- Reduction with LiAlH4:
  - Caution: LiAlH<sub>4</sub> reacts violently with water. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
  - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH<sub>4</sub> in anhydrous THF.
  - Cool the suspension in an ice bath.



- Dissolve the D-Threonine methyl ester in anhydrous THF and add it dropwise to the LiAlH<sub>4</sub> suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

#### Work-up:

- Cool the reaction mixture in an ice bath.
- Caution: The quenching of LiAlH<sub>4</sub> is highly exothermic and generates hydrogen gas. It must be done slowly and carefully.
- Slowly and sequentially add water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
- A granular precipitate will form. Stir the mixture for 30 minutes.
- Filter the precipitate and wash it thoroughly with THF or diethyl ether.
- Combine the filtrate and the washings.

#### Purification:

- Dry the combined organic solution over anhydrous sodium sulfate.
- Filter and concentrate the solvent using a rotary evaporator to yield the crude D-Threoninol.
- The crude product can be further purified by recrystallization or column chromatography to obtain pure **D-Threoninol**.

## **Applications in Drug Development**

The chiral nature of **D-Threoninol** makes it a valuable starting material for the synthesis of complex chiral molecules. Its application in the synthesis of bioactive compounds is a testament to its importance in medicinal chemistry.



## **Chiral Auxiliary and Building Block**

**D-Threoninol** can be used to introduce chirality into a molecule, guiding the stereochemical outcome of a reaction. It is a precursor for the synthesis of various chiral ligands and catalysts used in asymmetric synthesis.

## **Synthesis of Bioactive Molecules**

A notable example of the use of a D-threonine derivative is in the de novo synthesis of L-lemonose, a rare sugar found in certain natural products with potential therapeutic applications. The synthesis starts from D-threonine and proceeds through a series of stereocontrolled reactions where the inherent chirality of the starting material dictates the stereochemistry of the final product.



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Simplified workflow for the synthesis of an L-lemonose derivative.

## Conclusion

**D-Threoninol** stands as a cornerstone in the field of asymmetric synthesis, providing a reliable and versatile chiral starting material for the construction of complex, enantiomerically pure molecules. Its accessibility from D-threonine and its predictable reactivity make it an invaluable tool for researchers and scientists in both academic and industrial settings. As the demand for stereochemically defined pharmaceuticals continues to grow, the importance of chiral building blocks like **D-Threoninol** in the drug development pipeline is set to increase even further. The detailed information and protocols provided in this guide aim to support and facilitate the continued exploration and application of this remarkable molecule.



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